Cas no 13925-12-7 (1-Phenazinol,6-methoxy-, 5,10-dioxide)

13925-12-7 structure
Nome del prodotto:1-Phenazinol,6-methoxy-, 5,10-dioxide
1-Phenazinol,6-methoxy-, 5,10-dioxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenazinol,6-methoxy-, 5,10-dioxide
- 5-hydroxy-6-methoxy-10-oxidophenazin-10-ium-1-one
- myxin
- 1-Hydroxy-6-methoxyphenazine 5,10-dioxide
- 1-hydroxy-6-methoxyphenazine N5,N10-dioxide
- 1-Methoxy-6-hydroxyphenazin-5,10-dioxid
- 3C Antibiotic
- 6-Methoxy-1-phenazinol 5,10-dioxide
- 6-methoxy-5,10-dioxy-phenazin-1-ol
- AC1L2I7H
- BRN 0622031
- NSC306757
- 3C-Antibiotic
- 6-Methoxy-1-phenazinol-5,10-dioxide
- SCHEMBL29928
- Q27287175
- myxine
- QBE6KOU32S
- DTXSID20865411
- NSC-306757
- CHEMBL4210631
- 5-Hydroxy-6-methoxy-10-oxo-10lambda~5~-phenazin-1(5H)-one
- 6-methoxy-5,10-dioxido-phenazine-5,10-diium-1-ol
- 1-Phenazinol, 6-methoxy-, 5,10-dioxide
- MYXIN [MI]
- 6-METHOXY-PHENAZINOL-5,10-DIOXIDE
- 5-23-13-00363 (Beilstein Handbook Reference)
- UNII-QBE6KOU32S
- HY-N10139
- CS-0311351
- NS00011825
- IMHLRMYGNZXFEO-UHFFFAOYSA-N
- 6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol
- 13925-12-7
- NSC 306757
-
- Inchi: InChI=1S/C13H10N2O4/c1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17/h2-7,18H,1H3
- Chiave InChI: IMHLRMYGNZXFEO-UHFFFAOYSA-N
- Sorrisi: COC1=CC=CC2[N+](=C3C(=O)C=CC=C3N(O)C1=2)[O-]
Proprietà calcolate
- Massa esatta: 258.0641
- Massa monoisotopica: 258.064
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 1
- Complessità: 509
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 78.5A^2
- XLogP3: 0.8
Proprietà sperimentali
- Densità: 1.2944 (rough estimate)
- Punto di fusione: 120-130°; mp 149° (dec) (Sigg, Toth)
- Punto di ebollizione: 401.48°C (rough estimate)
- Punto di infiammabilità: 279.7°C
- Indice di rifrazione: 1.5300 (estimate)
- PSA: 75.84
1-Phenazinol,6-methoxy-, 5,10-dioxide Informazioni sulla sicurezza
- Tossicità:LD50 in mice (mg/kg): >2000 orally, >2000 s.c., 133 i.p. (Grunberg)
1-Phenazinol,6-methoxy-, 5,10-dioxide Letteratura correlata
-
Carmien Tolmie,Martha S. Smit,Diederik J. Opperman Nat. Prod. Rep. 2019 36 326
-
J. Masschelein,M. Jenner,G. L. Challis Nat. Prod. Rep. 2017 34 712
-
Elvar ?rn Viktorsson,Reidun Aesoy,Sindre St?a,Viola Lekve,Stein Ove D?skeland,Lars Herfindal,P?l Rongved RSC Med. Chem. 2021 12 767
-
Yunxuan Xie,Stephen Wright,Yuemao Shen,Liangcheng Du Nat. Prod. Rep. 2012 29 1277
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2016 33 915
13925-12-7 (1-Phenazinol,6-methoxy-, 5,10-dioxide) Prodotti correlati
- 1250667-42-5((4-fluoro-3-methylphenyl)methyl(3-methylbutyl)amine)
- 402474-95-7(3-Pyridinol, 2-fluoro-4-(trimethylsilyl)-)
- 2171155-30-7((2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-methylpentanoic acid)
- 1173918-59-6(Methyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride)
- 13080-65-4(Oxiranemethanamine, N-(1,1-dimethylethyl)-)
- 132958-57-7(Methyl 2-sulfanylbutanoate)
- 862738-39-4(4-4-(4-fluorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl-2,6-dimethylmorpholine)
- 2613299-26-4((3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride)
- 1314671-12-9(2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid)
- 1261616-62-9(2-Hydroxy-6-methoxymandelic acid)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
